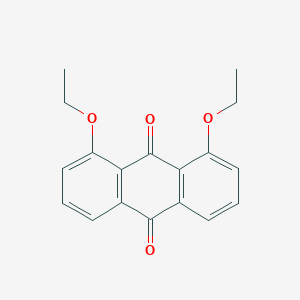
1,8-Diethoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Diethoxyanthracene-9,10-dione, also known as DEAQD, is an organic compound that belongs to the anthraquinone family. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. DEAQD has been found to possess a variety of biochemical and physiological effects, making it a valuable tool in the field of pharmacology.
作用機序
1,8-Diethoxyanthracene-9,10-dione exerts its effects through multiple mechanisms. It has been found to inhibit the activity of various enzymes and proteins, including DNA topoisomerase, cyclooxygenase, and lipoxygenase. It also acts as a potent antioxidant, scavenging free radicals and preventing oxidative damage to cells.
生化学的および生理学的効果
1,8-Diethoxyanthracene-9,10-dione has been found to possess a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models. Additionally, 1,8-Diethoxyanthracene-9,10-dione has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1,8-Diethoxyanthracene-9,10-dione possesses several advantages as a research tool. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. Additionally, it has been found to be highly selective for free radicals and ROS, making it a valuable tool for the detection of oxidative stress. However, 1,8-Diethoxyanthracene-9,10-dione has several limitations as well. It is highly sensitive to light and air, and must be stored in a dark, oxygen-free environment to prevent degradation. Additionally, it has a relatively short half-life, limiting its utility in long-term experiments.
将来の方向性
There are several potential future directions for research involving 1,8-Diethoxyanthracene-9,10-dione. One area of interest is the development of new drugs based on its antitumor and antiviral properties. Additionally, there is potential for the use of 1,8-Diethoxyanthracene-9,10-dione as a diagnostic tool for the detection of oxidative stress in various diseases. Further research is also needed to fully understand the mechanisms underlying its neuroprotective effects, and to develop more stable derivatives for use in long-term experiments.
合成法
The synthesis of 1,8-Diethoxyanthracene-9,10-dione can be achieved through a multi-step process that involves the oxidation of 1,8-diethoxyanthracene using a variety of oxidizing agents. The most commonly used oxidizing agents include potassium permanganate, chromium trioxide, and sodium dichromate. The reaction is typically carried out in a solvent such as acetic acid or dichloromethane.
科学的研究の応用
1,8-Diethoxyanthracene-9,10-dione has been extensively used in scientific research as a fluorescent probe for the detection of free radicals and reactive oxygen species (ROS). It has also been found to possess antitumor, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs.
特性
CAS番号 |
16294-26-1 |
|---|---|
製品名 |
1,8-Diethoxyanthracene-9,10-dione |
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC名 |
1,8-diethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-3-21-13-9-5-7-11-15(13)18(20)16-12(17(11)19)8-6-10-14(16)22-4-2/h5-10H,3-4H2,1-2H3 |
InChIキー |
JUJCDDMVGAFUTI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCC |
正規SMILES |
CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



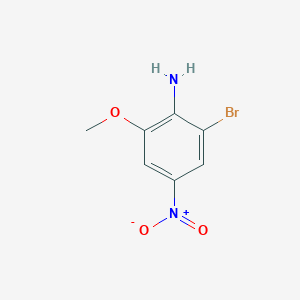
![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)
![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)
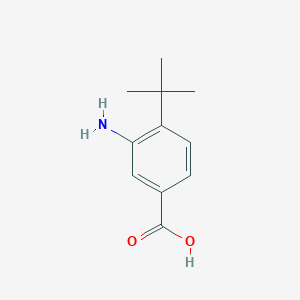
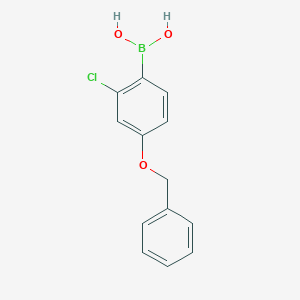
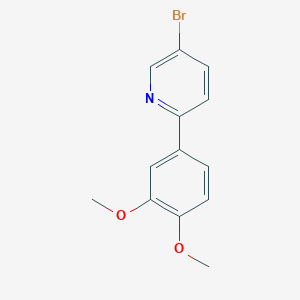
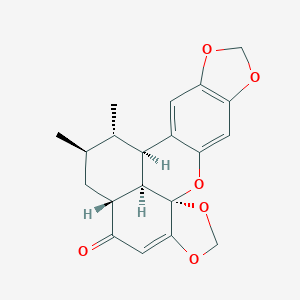
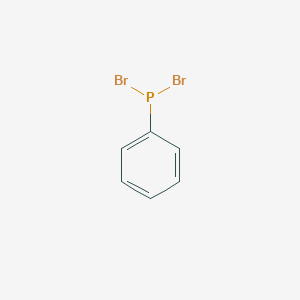
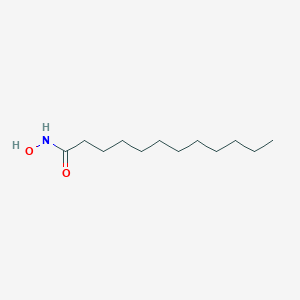

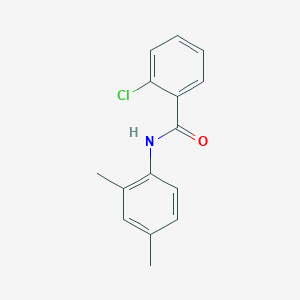

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)
